Hexamethylcyclotrisiloxane (D3), a cyclic siloxane, plays a significant role in scientific research, particularly in polymer chemistry. It serves as a fundamental building block for the synthesis of polydimethylsiloxane (PDMS), a widely used silicone polymer. D3 is categorized as a cyclotrisiloxane due to its three repeating dimethylsiloxane units forming a cyclic structure. [] In research, D3 is primarily employed as a monomer for the synthesis of PDMS and its various copolymers, contributing to the development of materials with unique properties. []
Hexamethylcyclotrisiloxane belongs to the class of cyclic siloxanes, which are defined by their ring-like structures formed by silicon-oxygen bonds. It is classified as a trimer of dimethylsiloxane, meaning it consists of three repeating units of dimethylsiloxane. This compound is often used as a precursor in the synthesis of larger siloxane polymers and has applications in various fields, including materials science and organic chemistry.
The synthesis of hexamethylcyclotrisiloxane typically involves the hydrolysis of dimethyldichlorosilane. The process can be summarized as follows:
Hexamethylcyclotrisiloxane has a unique molecular structure characterized by a three-membered siloxane ring. Its molecular formula can be represented as:
Hexamethylcyclotrisiloxane undergoes several important chemical reactions:
The mechanism of action for hexamethylcyclotrisiloxane primarily revolves around its ability to undergo polymerization through ring-opening reactions:
This mechanism allows for the production of polymers with tailored properties suitable for various applications.
Hexamethylcyclotrisiloxane exhibits several notable physical and chemical properties:
Hexamethylcyclotrisiloxane has diverse applications across several fields:
Hexamethylcyclotrisiloxane (CAS Registry Number: 541-05-9) is systematically named 2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-trioxatrisilinane according to IUPAC nomenclature [2] [8]. Its molecular structure consists of a three-membered siloxane ring (Si-O-Si) with two methyl groups bonded to each silicon atom, forming a symmetrical, planar arrangement [2]. This configuration generates substantial ring strain due to bond angles deviating from the tetrahedral geometry preferred by sp³-hybridized silicon atoms. The strain energy, estimated at ~15–20 kJ/mol, profoundly influences D3’s reactivity, making it susceptible to ring-opening reactions that relieve angular tension [2] [4].
The compound’s structural rigidity has been confirmed through crystallographic studies, which reveal near-perfect planarity and Si-O bond lengths of approximately 1.63 Å [2]. This planar geometry distinguishes D3 from larger cyclosiloxanes (e.g., D4 and D5), which adopt puckered conformations. D3’s high symmetry is evidenced by a single resonance in ²⁹Si NMR spectroscopy and simplified IR spectra relative to acyclic analogues [7].
Table 1: Chemical Identifiers of Hexamethylcyclotrisiloxane
Identifier Type | Value |
---|---|
CAS Registry Number | 541-05-9 |
EC Number | 208-765-4 |
Molecular Formula | C₆H₁₈O₃Si₃ |
Average Molecular Weight | 222.46 g/mol |
IUPAC Name | 2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-trioxatrisilinane |
Common Synonyms | D3; Cyclotrisiloxane, hexamethyl-; CH7260; Hexamethyltrisiloxane |
Hexamethylcyclotrisiloxane first emerged in scientific literature during the mid-20th century, coinciding with the rapid expansion of organosilicon chemistry. Initial investigations were pioneered by Osthoff, Grubb, and Burkhard (1953), who reported its physical properties and synthesis methods in the Journal of the American Chemical Society [6]. Their work established foundational data on D3’s vapor pressure, density, and phase transitions using classical analytical techniques available at the time.
The compound was initially synthesized as a minor byproduct in the hydrolysis of dimethyldichlorosilane, a key monomer for silicone production. Early industrial processes favored larger cyclics (D4–D6) due to their thermodynamic stability and ease of purification. Consequently, D3 remained largely a laboratory curiosity until the 1970s, when researchers recognized its kinetic utility in anionic ring-opening polymerization (AROP). This discovery positioned D3 as a strategic monomer for synthesizing well-defined polydimethylsiloxanes (PDMS) with controlled molecular weights and architectures [2] [4]. Academic interest further intensified when D3’s strained ring was exploited to trap reactive silicon intermediates like silanones (R₂Si=O) and silylenes (R₂Si:), enabling their characterization at a time when such species were considered transient curiosities [4].
Hexamethylcyclotrisiloxane manifests as a colorless to white crystalline solid under standard conditions (25°C, 100 kPa) [2]. Its physical properties reflect molecular symmetry and weak intermolecular forces, typical of volatile methylsiloxanes:
Table 2: Thermodynamic and Physical Properties of D3
Property | Value | Conditions |
---|---|---|
Melting Point | 64°C (147°F; 337 K) | At 1 atm |
Boiling Point | 134°C (273°F; 407 K) | At 1 atm |
Density | 1.02 g/cm³ | Solid at 25°C |
Vapor Pressure | 3.53 mmHg | At 25°C |
Flash Point | 35°C (95°F) | Closed cup |
Refractive Index | 1.417 | Liquid at 20°C |
Log P (Octanol-Water) | -0.38 to 4.4 | Estimated |
D3 exhibits moisture sensitivity, undergoing slow hydrolysis in aqueous environments, though this reactivity is markedly lower than that of chlorosilanes [3]. Its thermal stability permits handling up to ~200°C, above which homolytic cleavage of Si-O bonds occurs. The compound’s flammability (UN 1325, Class 4.1) necessitates inert-atmosphere storage [3] [4].
Polymer Synthesis and Functionalization
D3’s primary industrial application lies in anionic ring-opening polymerization (AROP) to synthesize high-purity polydimethylsiloxanes (PDMS) [2] [4]. The strained ring opens readily upon nucleophilic attack by catalysts like potassium hydroxide or lithium silanolates, enabling controlled chain growth with minimal cyclic byproducts:
[(CH₃)₂SiO]₃ + Initiator → HO[Si(CH₃)₂O]ₙH
This process yields PDMS with narrow molecular weight distributions (<1.2 PDI), essential for specialty silicones in aerospace seals, medical devices, and electronics encapsulation [4]. Approximately 1,000–10,000 tonnes of D3 are manufactured or imported annually into the European Economic Area to support these applications [2].
Intermediate in Organosilicon Chemistry
D3 functions as a synthetic equivalent of dimethylsilanone (Me₂Si=O), a highly unstable silicon analogue of ketones. Its ring strain facilitates reactions unattainable with larger cyclics:
[(CH₃)₂SiO]₃ + 3 RLi → 3 RSi(CH₃)₂OLi → RSi(CH₃)₂OH
This pathway accesses synthetically valuable building blocks like phenyldimethylsilanol or vinylmethyldimethylsilanol [2].
Surface Modification and Composites
D3 vapor deposits onto inorganic substrates (e.g., silica, metals) via plasma-enhanced chemical vapor deposition (PECVD), forming thin-film coatings that impart hydrophobicity, dielectric insulation, or biocompatibility [4]. These films enhance filler-matrix adhesion in silicone composites or reduce biofouling in marine applications.
Table 3: Comparative Features of Cyclic Methylsiloxanes
Property | D3 | D4 | D5 |
---|---|---|---|
Ring Size | 3 Si-O units | 4 Si-O units | 5 Si-O units |
Molecular Formula | C₆H₁₈O₃Si₃ | C₈H₂₄O₄Si₄ | C₁₀H₃₀O₅Si₅ |
Melting Point (°C) | 64 | 17.5 | -38 |
Boiling Point (°C) | 134 | 175 | 210 |
Ring Strain | High | Moderate | Negligible |
Annual Production (EEA) | 1,000–10,000 tonnes | >100,000 tonnes | >100,000 tonnes |
Emerging Applications
Research explores D3 in liquid crystal formulations where its low viscosity and high thermal stability optimize electro-optical response times [4]. Additionally, D3-derived silicon-modified ceramics fabricated via sol-gel routes demonstrate enhanced crack resistance in turbine coatings.
Table 4: Representative Applications of D3-Derived Materials
Sector | Application | Functional Role |
---|---|---|
Polymer Industry | High-consistency silicone rubber | Crosslinking agent |
Electronics | Dielectric coatings for microelectronics | Insulating thin films |
Biomedical Engineering | Anti-fouling surfaces on implants | Hydrophobic modification |
Composite Materials | Hydrophobic filler treatment | Coupling agent |
Synthetic Chemistry | Precursor to silanols | Trapping agent |
Hexamethylcyclotrisiloxane exemplifies how molecular strain translates to functional versatility. While its industrial footprint remains smaller than that of D4 or D5, D3’s niche in precision polymer synthesis and molecular trapping ensures enduring scientific and technological significance. Future advances may exploit its reactivity in click chemistry or as a depot for controlled silanone release.
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